2-Amino-3,3-dimethylbutanoic acid

Description

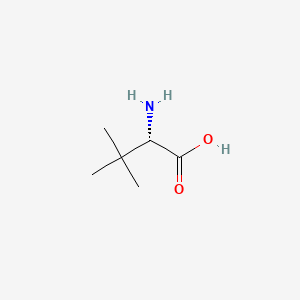

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDBDJFLKKQMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197039, DTXSID00308412 | |

| Record name | 2-Amino-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33105-81-6, 20859-02-3, 471-50-1 | |

| Record name | tert-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33105-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Terleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033105816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20859-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-DL-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS3VJY8XHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 2-Amino-3,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,3-dimethylbutanoic acid, commonly known as tert-Leucine, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of organic chemistry and drug development. Its sterically demanding tert-butyl group imparts unique conformational constraints, making it a valuable chiral building block for asymmetric synthesis and a component in peptidomimetics and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological interactions of 2-Amino-3,3-dimethylbutanoic acid. Detailed experimental protocols for key synthetic methodologies are presented, along with a summary of relevant quantitative data. Furthermore, a logical diagram illustrates the cellular uptake and potential fate of this unnatural amino acid.

Discovery and History

The history of 2-Amino-3,3-dimethylbutanoic acid is intertwined with the broader exploration of amino acid chemistry in the early 20th century. While a definitive singular "discovery" of tert-Leucine is not well-documented, its conceptualization and eventual synthesis can be traced back to the foundational work on amino acid structure and synthesis.

The early 1900s saw pioneering work by chemists like Felix Ehrlich, who in 1912 described the conversion of natural amino acids into fusel alcohols by yeast.[1][2][3] This work laid the groundwork for understanding amino acid metabolism and the potential for synthetic manipulation. The development of general methods for α-amino acid synthesis, such as the Strecker synthesis, provided the chemical tools necessary to create novel, non-natural amino acids.[4]

The primary impetus for the synthesis of 2-Amino-3,3-dimethylbutanoic acid arose from the need for sterically hindered chiral building blocks in asymmetric synthesis. Its bulky tert-butyl group provides a high degree of stereocontrol in chemical reactions, making it a valuable tool for chemists seeking to create enantiomerically pure compounds. Over the years, it has become a staple in the synthesis of chiral ligands, auxiliaries, and as a component of peptide-based pharmaceuticals where its unique structure can enhance stability and biological activity.

Physicochemical Properties

2-Amino-3,3-dimethylbutanoic acid is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| Melting Point | >300 °C (decomposes) |

| Water Solubility | Soluble |

| pKa (Carboxyl) | ~2.3 |

| pKa (Amino) | ~9.8 |

| IUPAC Name | 2-Amino-3,3-dimethylbutanoic acid |

| Synonyms | tert-Leucine, 3-Methylvaline |

Synthesis of 2-Amino-3,3-dimethylbutanoic Acid

The synthesis of 2-Amino-3,3-dimethylbutanoic acid can be broadly categorized into chemical and enzymatic methods. Early methods focused on classical organic reactions, while modern approaches increasingly utilize biocatalysis for improved stereoselectivity and milder reaction conditions.

Chemical Synthesis

3.1.1. Strecker Synthesis

One of the earliest and most fundamental methods for α-amino acid synthesis is the Strecker synthesis. This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. For tert-Leucine, the starting material is trimethylacetaldehyde (B18807) (pivaldehyde).

Experimental Protocol: Strecker Synthesis of Racemic 2-Amino-3,3-dimethylbutanoic acid

-

Step 1: Formation of the α-aminonitrile. Trimethylacetaldehyde is reacted with ammonium (B1175870) chloride and sodium cyanide in an aqueous solution. The reaction proceeds via the in situ formation of an imine, which is then attacked by the cyanide ion.

-

Step 2: Hydrolysis. The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the racemic amino acid.

3.1.2. Resolution of Racemic Mixtures

Since the Strecker synthesis produces a racemic mixture, resolution is required to obtain the pure enantiomers. This can be achieved through several methods, including:

-

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can be separated by fractional crystallization.

-

Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.

Enzymatic Synthesis

Enzymatic methods offer significant advantages over chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.

3.2.1. Reductive Amination using Leucine Dehydrogenase (LeuDH)

Leucine dehydrogenase catalyzes the reversible reductive amination of α-keto acids to their corresponding L-amino acids. For the synthesis of L-tert-Leucine, trimethylpyruvate is used as the substrate.

Experimental Protocol: Enzymatic Synthesis of L-2-Amino-3,3-dimethylbutanoic acid

-

Reaction Mixture: A buffered aqueous solution containing trimethylpyruvate, an ammonium source (e.g., ammonium chloride), and NADH as a cofactor is prepared.

-

Enzyme Addition: Leucine dehydrogenase is added to the reaction mixture.

-

Incubation: The reaction is incubated at an optimal temperature and pH for the enzyme.

-

Product Isolation: The L-tert-Leucine product is isolated and purified from the reaction mixture.

3.2.2. Transamination using Branched-Chain Aminotransferase (BCAT)

Branched-chain aminotransferases catalyze the transfer of an amino group from an amino donor (e.g., L-glutamate) to an α-keto acid.

Experimental Protocol: Asymmetric Synthesis of L-2-Amino-3,3-dimethylbutanoic acid using BCAT [5]

-

Reaction Setup: A reaction mixture is prepared containing trimethylpyruvate, L-glutamate as the amino donor, and pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor in a suitable buffer.

-

Enzyme: Branched-chain aminotransferase from Escherichia coli is added.

-

Reaction Conditions: The reaction is carried out at a controlled temperature and pH.

-

Work-up and Purification: The product, L-tert-Leucine, is separated from the reaction mixture and purified.

A summary of yields for different synthetic methods is presented in Table 2.

| Synthesis Method | Starting Material | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Strecker Synthesis | Trimethylacetaldehyde | (±)-tert-Leucine | Racemic | - | [4] |

| Enzymatic (LeuDH) | Trimethylpyruvate | L-tert-Leucine | >99% | High | [6] |

| Enzymatic (BCAT) | Trimethylpyruvate | L-tert-Leucine | >99% | 89.2 mM from 100 mM substrate | [5] |

Biological Interactions and Cellular Fate

As a non-proteinogenic amino acid, 2-Amino-3,3-dimethylbutanoic acid does not have a dedicated signaling pathway in the same manner as the 20 common amino acids. However, it can enter cells and interact with cellular components.

Cellular Uptake and Transport:

Studies have shown that tert-Leucine can be transported into cells, likely through amino acid transporters that have broad substrate specificity.[7] The efficiency of uptake can vary between different cell types.

Metabolic Fate:

Once inside the cell, the metabolic fate of tert-Leucine is not fully elucidated. As a non-natural amino acid, it is not readily incorporated into proteins through the standard ribosomal machinery. It may be a poor substrate for the enzymes involved in the catabolism of natural branched-chain amino acids. Some evidence suggests that a small fraction may be metabolized.[7]

Enzyme Inhibition:

L-tert-Leucine has been shown to act as an inhibitor of certain enzymes, such as metalloproteases.[8] Its bulky tert-butyl group can sterically hinder the active site of these enzymes, preventing the binding of their natural substrates.

The following diagram illustrates the potential cellular interactions of 2-Amino-3,3-dimethylbutanoic acid.

Applications in Research and Drug Development

The unique structural properties of 2-Amino-3,3-dimethylbutanoic acid have led to its widespread use in several areas:

-

Chiral Auxiliaries: The tert-butyl group provides a powerful steric directing group in asymmetric synthesis, enabling the production of single-enantiomer products.

-

Peptide Synthesis: Incorporation of tert-Leucine into peptides can increase their resistance to enzymatic degradation and introduce conformational constraints that can enhance biological activity.

-

Pharmaceutical Intermediates: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[9]

Conclusion

2-Amino-3,3-dimethylbutanoic acid, from its conceptual roots in early amino acid chemistry to its modern applications, represents a significant tool for chemists and drug developers. While its history is one of gradual development rather than a single breakthrough, its importance as a chiral building block is well-established. The evolution of its synthesis from classical chemical methods to highly efficient enzymatic processes highlights the advances in synthetic chemistry. Although it does not participate in dedicated signaling pathways, its ability to enter cells and interact with cellular machinery provides opportunities for its use in modulating biological systems. Continued research into the synthesis and application of this and other non-natural amino acids will undoubtedly lead to the development of novel therapeutics and advanced materials.

References

- 1. Tryptophol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine - Google Patents [patents.google.com]

- 5. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. L-tert-Leucine | 20859-02-3 | FL12004 | Biosynth [biosynth.com]

- 9. News - Various Applications and Advantages of Tert-Leucine CAS:20859-02-3 [wenzhoubluedolphin.com]

An In-Depth Technical Guide to the Physicochemical Properties of Tert-Leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-leucine, a non-proteinogenic amino acid, is a valuable chiral building block in synthetic organic chemistry and drug development. Its bulky and hydrophobic tert-butyl group provides unique steric hindrance, influencing molecular conformation and enhancing stereoselectivity in asymmetric syntheses. This technical guide provides a comprehensive overview of the core physicochemical properties of tert-leucine, detailed experimental protocols for their determination, and insights into its biological relevance.

Physicochemical Properties

The distinct physicochemical characteristics of tert-leucine are central to its application in medicinal chemistry and process development. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | ≥300 °C (decomposes) | [3] |

| Boiling Point | 217.7 ± 23.0 °C (Predicted) | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

Solubility and Partitioning

| Property | Value | Conditions | Reference(s) |

| Water Solubility | 125.5 g/L | 20 °C | [4] |

| LogP (Octanol-Water) | -1.8 (Predicted) | [6] |

Acid-Base Properties

| Property | Value | Reference(s) |

| pKa₁ (Carboxyl Group) | ~2.3 (Predicted) | [7] |

| pKa₂ (Amino Group) | ~9.6 (Predicted) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of tert-leucine.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of tert-leucine can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the amino acid as a titrant (a strong acid or base) is incrementally added.

Materials:

-

Tert-leucine

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Sample Preparation: Accurately weigh a sample of tert-leucine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration with Acid: Place the tert-leucine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Record the initial pH. Add the 0.1 M HCl solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette. After each addition, allow the pH to stabilize and record the reading and the total volume of titrant added. Continue this process until the pH drops significantly.

-

Titration with Base: Repeat the procedure with a fresh sample of the tert-leucine solution, this time titrating with 0.1 M NaOH solution. Continue the titration until the pH rises significantly.

-

Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the titration curve). The first pKa (pKa₁) corresponds to the dissociation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the dissociation of the protonated amino group.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[11][12][13][14][15][16]

Materials:

-

Tert-leucine

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Phase Saturation: Mix n-octanol and water (or buffer) and shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.

-

Partitioning: Accurately weigh a small amount of tert-leucine and dissolve it in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a separatory funnel or centrifuge tube containing a known volume of the other phase.

-

Equilibration: Shake the mixture for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Quantification: Carefully separate the two phases and determine the concentration of tert-leucine in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Spectroscopic Data

Spectroscopic analysis provides critical information for the structural elucidation and identification of tert-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

-

Dissolve a small amount of tert-leucine in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard pulse program on an NMR spectrometer.

-

-

Interpretation: The ¹H NMR spectrum of tert-leucine is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a signal for the alpha-proton. The chemical shifts will be influenced by the solvent and pH.

¹³C NMR (Carbon-13 NMR):

-

-

Prepare a concentrated solution of tert-leucine in a deuterated solvent.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Interpretation: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the alpha-carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol: [3][16][21][22][23][24]

-

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

For the KBr method, a small amount of tert-leucine is ground with dry potassium bromide and pressed into a thin pellet.

-

For ATR, the solid sample is placed directly on the ATR crystal.

-

The FTIR spectrum is then recorded.

-

-

Interpretation: The FTIR spectrum of tert-leucine will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (from the carboxylic acid): a broad band around 2500-3300 cm⁻¹.

-

N-H stretch (from the amino group): typically around 3000-3500 cm⁻¹.

-

C=O stretch (from the carboxylic acid): a strong band around 1700-1750 cm⁻¹.

-

N-H bend (from the amino group): around 1500-1650 cm⁻¹.

-

C-H bends (from the tert-butyl group): characteristic bands in the 1350-1470 cm⁻¹ region.

-

Mass Spectrometry (MS)

-

Protocol: [8][12][25][26][27][28]

-

Introduce a solution of tert-leucine into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

-

Interpretation: The mass spectrum will show the protonated molecular ion [M+H]⁺. The fragmentation pattern will be characteristic of the tert-leucine structure, likely involving the loss of small neutral molecules such as water, carbon monoxide, and fragments from the tert-butyl group.

Synthesis of Tert-Leucine

Both chemical and enzymatic methods are employed for the synthesis of tert-leucine, with enzymatic routes often favored for their high stereoselectivity and milder reaction conditions.

Enzymatic Synthesis Workflow

A common enzymatic approach involves the reductive amination of a keto-acid precursor.[3][9][10][29][30][31]

Caption: Enzymatic synthesis of L-tert-leucine via reductive amination.

Biological Signaling and Applications

While tert-leucine is a non-proteinogenic amino acid, its structural similarity to leucine suggests potential interactions with biological pathways. Leucine is a well-known activator of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[18][22][32][33][34][35]

Leucine and the mTOR Signaling Pathway

Caption: Simplified overview of Leucine's role in activating the mTORC1 pathway.

The effect of tert-leucine on the mTOR pathway is an area of active research. Its bulky side chain may modulate its interaction with the cellular machinery that senses amino acid levels, potentially leading to different downstream effects compared to leucine.

Application as a Chiral Auxiliary

The steric bulk of the tert-butyl group makes tert-leucine an excellent chiral auxiliary in asymmetric synthesis, where it can direct the stereochemical outcome of a reaction.[1][5][30][36][37]

Workflow for Asymmetric Alkylation:

Caption: General workflow for using tert-leucine as a chiral auxiliary.

Conclusion

Tert-leucine possesses a unique set of physicochemical properties that make it a highly valuable tool for chemists and drug developers. Its steric bulk, hydrophobicity, and chirality are key to its utility in asymmetric synthesis. A thorough understanding of its properties, supported by robust experimental protocols, is essential for its effective application in the development of novel therapeutics and other advanced materials. Further research into its specific interactions with biological signaling pathways, such as the mTOR pathway, will continue to expand its potential applications.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. rigaku.com [rigaku.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. dbt.univr.it [dbt.univr.it]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases - Google Patents [patents.google.com]

- 27. application.wiley-vch.de [application.wiley-vch.de]

- 28. DSpace [digital.library.adelaide.edu.au]

- 29. scribd.com [scribd.com]

- 30. Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of beta-substituted aldehydes via 1,4-addition of Grignard reagents to chiral alpha, beta-unsaturated aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. excillum.com [excillum.com]

- 32. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 33. quora.com [quora.com]

- 34. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Asymmetric Syntheses via Heterocyclic Intermediates; XII1. Enantioselective Synthesis of (R)-α-Amino Acids using tert-Leucine as Chiral Auxiliary Reagent (1982) | Ulrich Schöllkopf | 61 Citations [scispace.com]

A Comprehensive Technical Guide to 2-Amino-3,3-dimethylbutanoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Chiral Building Block in Modern Pharmaceutical Design

This technical guide provides a detailed overview of 2-amino-3,3-dimethylbutanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. This document covers its fundamental properties, common synonyms, synthesis methodologies, and its critical role in the design of therapeutic agents, particularly protease inhibitors.

Core Identification and Physicochemical Properties

2-Amino-3,3-dimethylbutanoic acid, most commonly known by its trivial name tert-leucine , is a chiral amino acid characterized by a sterically demanding tert-butyl group attached to its α-carbon. This bulky side chain imparts unique conformational constraints and hydrophobic properties, making it a valuable component in the design of peptidomimetics and other drug candidates.

CAS Numbers:

The Chemical Abstracts Service (CAS) number for 2-amino-3,3-dimethylbutanoic acid varies depending on its stereochemistry:

-

(S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-Leucine): 20859-02-3[1]

-

(R)-2-Amino-3,3-dimethylbutanoic acid (D-tert-Leucine): The hydrochloride salt has the CAS number 112720-39-5.

-

DL-2-Amino-3,3-dimethylbutanoic acid (Racemic mixture): 33105-81-6

Synonyms:

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches and material sourcing.

-

Common Synonyms: tert-Leucine, L-tert-Leucine, D-tert-Leucine, DL-tert-Leucine, (S)-tert-butylglycine, (R)-tert-butylglycine, 3-Methyl-L-valine.[1]

-

Systematic and Other Names: (2S)-2-Amino-3,3-dimethylbutanoic acid, (2R)-2-amino-3,3-dimethylbutanoic acid, 2-Amino-3,3-dimethylbutyric acid, L-α-tert-Butylglycine, H-Tle-OH.

Physicochemical Data Summary:

The following table summarizes key physicochemical properties of L-tert-leucine, providing essential data for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| Melting Point | ≥300 °C |

| Water Solubility | 125.5 g/L (at 20 °C) |

| Optical Rotation [α]20/D | -9.5° (c = 3 in H2O) |

Synthesis and Manufacturing Protocols

The enantioselective synthesis of L-tert-leucine is of paramount importance for its application in pharmaceuticals. Both enzymatic and chemical resolution methods are employed for its production.

Enzymatic Synthesis of L-tert-Leucine

Enzymatic synthesis is often preferred due to its high stereoselectivity and environmentally benign reaction conditions. A common approach involves the reductive amination of trimethylpyruvate (TMP) catalyzed by leucine (B10760876) dehydrogenase (LeuDH).

Experimental Protocol: Whole-Cell Biocatalysis

This protocol describes the bioconversion of trimethylpyruvate to L-tert-leucine using recombinant E. coli cells overexpressing leucine dehydrogenase (LeuDH) and a co-factor regenerating enzyme like glucose dehydrogenase (GDH).

Materials:

-

Recombinant E. coli cells harboring plasmids for LeuDH and GDH expression

-

Trimethylpyruvate (TMP)

-

Glucose

-

Ammonium chloride (NH4Cl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ammonia solution (NH3·H2O, 50% v/v)

-

2L Bioreactor

Procedure:

-

Reaction Setup: In a 2L reactor, prepare a 1L reaction mixture containing:

-

178.2 g glucose (0.9 mol)

-

78.1 g TMP (0.6 mol)

-

26.8 g NH4Cl (0.5 mol)

-

10.0 g of whole E. coli cells

-

-

pH Adjustment: Adjust the initial pH of the reaction mixture to 8.5 using NaOH solution.

-

Reaction Conditions: Maintain the reaction temperature at a controlled level (e.g., 30°C). Throughout the reaction, automatically titrate with 50% (v/v) NH3·H2O to maintain the pH at 8.5.

-

Reaction Termination: Once the reaction has reached completion (monitored by HPLC or other suitable analytical methods), terminate the reaction by heating the mixture to 60°C.

-

Biocatalyst Removal: Centrifuge the heated reaction mixture to remove the cell catalyst.

-

Product Isolation: Adjust the pH of the supernatant to 5.9 and concentrate the solution using a rotary evaporator.

-

Crystallization: Slowly cool the concentrated solution to 25°C, then further cool to 4°C to induce crystallization of L-tert-leucine.

-

Final Product: Collect the L-tert-leucine crystals by filtration and dry under vacuum.

Solid-Phase Peptide Synthesis (SPPS) of a tert-Leucine-Containing Peptide

The incorporation of tert-leucine into a peptide chain is a standard procedure in solid-phase peptide synthesis. Its sterically hindered nature may require optimized coupling conditions.

Experimental Protocol: Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a generic peptide containing an L-tert-leucine residue on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-tert-Leucine

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638) solution (20% v/v in DMF)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

-

N-methylmorpholine (NMM) solution (20% v/v in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vial, dissolve 5 equivalents of Fmoc-L-tert-Leucine, 4.5 equivalents of HATU, and 4.5 equivalents of HOAt in DMF. Add 20% NMM in DMF to activate the amino acid.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for at least 4 hours to ensure complete coupling.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Role in Drug Design and Development

The unique structural properties of tert-leucine make it a highly valuable building block in the design of therapeutic agents, particularly in the development of protease inhibitors. Its bulky tert-butyl side chain can effectively mimic the hydrophobic side chains of natural amino acids like leucine and valine, while providing significant steric hindrance that can enhance binding affinity and selectivity, as well as improve resistance to metabolic degradation.

Mechanism of Action in Protease Inhibition

Peptides and peptidomimetics containing tert-leucine have been successfully developed as inhibitors of viral proteases, which are essential enzymes for viral replication. The mechanism of action of these inhibitors is to competitively bind to the active site of the protease, preventing the cleavage of viral polyproteins into their functional components. This disruption of the viral life cycle halts the production of new, infectious virions.

Targeted Signaling/Lifecycle Pathways:

-

Hepatitis C Virus (HCV) NS3/4A Protease: Drugs such as Telaprevir and Boceprevir incorporate tert-leucine or its derivatives. They act as covalent, reversible inhibitors of the HCV NS3/4A serine protease.[2][3][4][5][6][7] This enzyme is crucial for cleaving the HCV polyprotein into mature viral proteins necessary for replication.[2][7] By blocking this protease, these drugs effectively halt the HCV life cycle.

-

Human Immunodeficiency Virus (HIV-1) Protease: HIV-1 protease is an aspartyl protease that cleaves viral Gag and Gag-Pol polyproteins, a critical step for viral maturation.[8] Protease inhibitors are designed to mimic the transition state of the natural substrate, binding to the active site with high affinity.[8] The inclusion of tert-leucine in these inhibitors can enhance their binding and pharmacokinetic properties.

-

SARS-CoV-2 3CL Protease (Main Protease): This cysteine protease is a key enzyme in the replication of SARS-CoV-2. Inhibitors targeting this protease, some of which are peptidomimetic in nature, block the processing of viral polyproteins.

The following diagram illustrates the general mechanism of action for a tert-leucine-containing protease inhibitor.

Caption: Mechanism of action of tert-leucine containing protease inhibitors.

Biological Activity Data

The incorporation of tert-leucine has led to the development of potent antiviral agents. The following table summarizes the in vitro activity of representative drugs that contain a tert-leucine scaffold.

| Compound | Target Protease | IC50 / EC50 | Assay Type |

| Boceprevir | SARS-CoV-2 Mpro | IC50: 4.13 µM | Enzymatic Assay |

| SARS-CoV-2 (in cells) | EC50: 1.90 µM | Viral Cytopathic Effect Assay | |

| GC-376 | SARS-CoV-2 Mpro | IC50: 0.03 µM | Enzymatic Assay |

| SARS-CoV-2 (in cells) | EC50: 3.37 µM | Viral Cytopathic Effect Assay | |

| Z-FA-FMK | SARS-CoV-2 (in cells) | EC50: 0.13 µM | Viral Cytopathic Effect Assay |

Experimental Protocols for Biological Evaluation

The evaluation of tert-leucine-containing compounds as protease inhibitors involves a series of in vitro enzymatic and cell-based assays.

In Vitro Enzymatic Assay for Protease Inhibition (FRET-based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified protease using a Förster Resonance Energy Transfer (FRET) substrate.

Principle:

The assay uses a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Purified recombinant protease (e.g., SARS-CoV-2 3CLpro, HIV-1 protease)

-

FRET peptide substrate specific for the protease

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test inhibitor (dissolved in DMSO)

-

Positive control inhibitor

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

-

Assay Setup: In a 96-well plate, add 2 µL of the serially diluted test inhibitor or controls (DMSO for 100% activity, positive control for 0% activity).

-

Enzyme Addition: Add 20 µL of diluted protease enzyme to each well to a final concentration of, for example, 50 nM.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the FRET substrate to each well to a final concentration of, for example, 20 µM.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis:

-

Determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The following diagram illustrates the workflow for this FRET-based assay.

Caption: Experimental workflow for a FRET-based protease inhibition assay.

Cell-Based Antiviral Assay

This protocol determines the efficacy of an inhibitor in a cellular context by measuring the reduction of virus-induced cytopathic effect (CPE) or viral replication.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2, TZM-bl for HIV-1)

-

Cell culture medium and supplements

-

Test inhibitor

-

Virus stock with a known titer

-

Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo) or viral protein (e.g., p24 ELISA for HIV-1)

-

96-well cell culture plates

-

Appropriate biosafety level (BSL) facility

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Compound Addition: Prepare serial dilutions of the test inhibitor in cell culture medium and add them to the cells.

-

Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include virus control (cells with virus, no inhibitor) and cell control (cells without virus or inhibitor) wells.

-

Incubation: Incubate the plate for a period sufficient for the virus to replicate and cause CPE (e.g., 48-72 hours).

-

Quantification of Antiviral Effect:

-

CPE Reduction Assay: Measure cell viability using a reagent like MTT. The absorbance is proportional to the number of viable cells.

-

Viral Yield Reduction Assay: Quantify a specific viral protein (e.g., HIV-1 p24 antigen in the supernatant via ELISA) or viral RNA (via qRT-PCR).

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition or reduction in viral yield for each inhibitor concentration relative to the virus control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the 50% effective concentration (EC50).

-

Separately, perform a cytotoxicity assay (without virus) to determine the 50% cytotoxic concentration (CC50).

-

Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.

-

Conclusion

2-Amino-3,3-dimethylbutanoic acid (tert-leucine) is a non-proteinogenic amino acid that has become an indispensable tool for medicinal chemists and drug development professionals. Its unique steric and hydrophobic properties provide a powerful means to constrain peptide conformations, enhance binding to biological targets, and improve metabolic stability. As demonstrated by its successful incorporation into potent protease inhibitors for HCV and its potential for other therapeutic targets, tert-leucine will continue to be a key chiral building block in the development of next-generation therapeutics. This guide provides the foundational technical information required for researchers to effectively utilize this versatile compound in their research and development endeavors.

References

- 1. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 5. What is the mechanism of Telaprevir? [synapse.patsnap.com]

- 6. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Mechanistic Insights into 2-Amino-3,3-dimethylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3,3-dimethylbutanoic acid, also known as tert-leucine. The document details available quantitative spectroscopic data, outlines general experimental protocols for data acquisition, and situates the molecule within a relevant biological context by visualizing its role in the PI3K/Akt/mTOR signaling pathway.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for 2-Amino-3,3-dimethylbutanoic acid. Due to the limited availability of publicly accessible, quantitative experimental data, some values are predicted based on the analysis of structurally related compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~3.5 | Singlet | α-H |

| ~1.1 | Singlet | (CH₃)₃C- |

Predicted based on the structure and data from similar amino acids. The α-proton is a singlet due to the absence of adjacent protons. The nine protons of the tert-butyl group are chemically equivalent and appear as a single peak.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~65 | α-C |

| ~35 | (CH₃)₃C - |

| ~27 | (C H₃)₃C- |

While a ¹³C NMR spectrum for 2-Amino-3,3-dimethylbutanoic acid is available in databases like PubChem, specific peak assignments are not always provided. The chemical shifts are estimated based on typical values for amino acids.[1]

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Amino-3,3-dimethylbutanoic acid is characterized by the following absorption bands, consistent with its functional groups.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2870 | C-H | Stretching |

| ~3000-2500 | O-H (Carboxylic Acid) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600 | N-H (Amine) | Bending |

| ~1470-1450 | C-H | Bending |

Mass Spectrometry (MS)

Mass spectrometry data for 2-Amino-3,3-dimethylbutanoic acid would be expected to show a molecular ion peak corresponding to its molecular weight (131.17 g/mol ).[2] Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the carbon skeleton.

| m/z | Proposed Fragment |

| 131 | [M]⁺ (Molecular Ion) |

| 86 | [M - COOH]⁺ |

| 57 | [(CH₃)₃C]⁺ |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for amino acids like 2-Amino-3,3-dimethylbutanoic acid.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolution: Dissolve 10-50 mg of 2-Amino-3,3-dimethylbutanoic acid in 0.5-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

-

pH Adjustment: The chemical shifts of the amino and carboxyl groups are pH-dependent. Adjust the pD (the pH in D₂O) to a standardized value (e.g., 7.0-7.4) using dilute DCl or NaOD.

-

Internal Standard: For precise chemical shift referencing, a known internal standard such as 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS) can be added.

-

Transfer: Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are present.

Instrument Parameters (for a standard 1D ¹³C NMR experiment):

-

Pulse Program: A standard 1D ¹³C pulse sequence with proton decoupling.

-

Temperature: 298 K (25°C).

-

Spectral Width: 0-200 ppm.

-

Transmitter Frequency Offset (O1P): Centered around 100 ppm.

FT-IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 2-Amino-3,3-dimethylbutanoic acid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Biological Context and Signaling Pathway

2-Amino-3,3-dimethylbutanoic acid, as a leucine (B10760876) derivative, is involved in cellular signaling pathways that regulate growth and metabolism. Amino acids are known to activate the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell proliferation, survival, and protein synthesis.[3]

PI3K/Akt/mTOR Signaling Pathway Activated by Amino Acids

Caption: PI3K/Akt/mTOR pathway activation by amino acids.

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Amino-3,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-amino-3,3-dimethylbutanoic acid, also known as tert-leucine. This non-proteinogenic amino acid is a valuable building block in synthetic organic chemistry and drug discovery, making a thorough understanding of its spectral characteristics essential for its identification and characterization.

¹H NMR Spectral Data of 2-Amino-3,3-dimethylbutanoic Acid

The ¹H NMR spectrum of 2-amino-3,3-dimethylbutanoic acid is characterized by its simplicity, arising from the molecule's distinct proton environments. The key to its interpretation lies in the chemical shifts and splitting patterns of the alpha-proton and the tert-butyl group.

Table 1: Summary of ¹H NMR Spectral Data for 2-Amino-3,3-dimethylbutanoic Acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| (CH₃)₃C- | ~1.05 | Singlet (s) | 9H | N/A |

| α-CH | ~3.55 | Singlet (s) | 1H | N/A |

| -NH₂ | Variable | Broad Singlet (br s) | 2H | N/A |

| -COOH | Variable | Broad Singlet (br s) | 1H | N/A |

Note: The chemical shifts for the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent, concentration, and pH. In deuterated water (D₂O), these protons will exchange with deuterium (B1214612) and their signals will disappear.

Structural Representation and Proton Environments

The following diagram illustrates the structure of 2-amino-3,3-dimethylbutanoic acid and the distinct proton environments that give rise to the observed ¹H NMR spectrum.

Caption: Molecular structure of 2-amino-3,3-dimethylbutanoic acid with key proton groups highlighted.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of 2-amino-3,3-dimethylbutanoic acid.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 2-amino-3,3-dimethylbutanoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), in a standard 5 mm NMR tube. D₂O is commonly used for amino acids.

-

If using D₂O, the amine and carboxylic acid protons will exchange with deuterium and will not be observed in the spectrum. This can be advantageous for simplifying the spectrum and focusing on the carbon-bound protons.

-

Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of 10-12 ppm is generally adequate to cover the expected chemical shifts.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants (if any).

Experimental Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.

The Biological Activity of Tert-Leucine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Antiviral, Anticancer, Anti-inflammatory, and Cannabinoid Receptor Modulating Properties

The unnatural amino acid L-tert-leucine, with its sterically demanding tert-butyl side chain, has emerged as a critical building block in modern medicinal chemistry. Its incorporation into small molecules and peptidomimetics often imparts unique conformational constraints, enhanced metabolic stability, and potent biological activity. This technical guide provides a comprehensive overview of the diverse biological activities of tert-leucine derivatives, focusing on their applications as antiviral, anticancer, and anti-inflammatory agents, as well as synthetic cannabinoid receptor agonists. Detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows are presented to support researchers and drug development professionals in this dynamic field.

Antiviral Activity of Tert-Leucine Derivatives

The bulky and hydrophobic nature of the tert-leucine side chain has proven to be highly advantageous in the design of potent protease inhibitors, a cornerstone of antiviral therapy. By effectively occupying deep, hydrophobic pockets in viral proteases, tert-leucine derivatives can disrupt the viral life cycle.

HIV Protease Inhibitors

Tert-leucine is a key component in several HIV protease inhibitors. Its structure contributes to high binding affinity and oral bioavailability. For instance, the development of inhibitors featuring a (2R,3S,4S)-4-[[(benzyloxycarbonyl)-l-tert-leucyl]amino]-3-hydroxy-2-[(4-methoxybenzyl)amino]-5-phenylpentanoic acid scaffold has led to compounds with significant antiviral activity.[1]

HCV Protease Inhibitors

In the fight against Hepatitis C, tert-leucine derivatives have been instrumental in the development of NS3/4A protease inhibitors. Macrocyclic inhibitors incorporating a tert-leucine residue at the P3 position have demonstrated high potency. The combination of the tert-leucine moiety with other structural features, such as gem-dimethyl substituents, has been shown to enhance activity and selectivity against other proteases like human neutrophil elastase.[2]

SARS-CoV-2 Main Protease (Mpro) Inhibitors

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease. Tert-leucine has been a valuable P3 building block in the design of these inhibitors. Peptidomimetic inhibitors containing a tert-leucine residue have shown potent inhibitory activity against Mpro and excellent antiviral effects in cellular assays.[3]

Table 1: Antiviral Activity of Selected Tert-Leucine Derivatives

| Compound Class | Target | Derivative/Scaffold | Activity | Value | Reference |

| HIV Protease Inhibitor | HIV-1 Protease | (2R,3S,4S)-4-[[(benzyloxycarbonyl)-l-tert-leucyl]amino]-3-hydroxy-2-[(4-methoxybenzyl)amino]-5-phenylpentanoic acid (1S,2R)-1-amino-2-hydroxyindan amide | IC50 | 250 nM | [1] |

| HCV Protease Inhibitor | HCV NS3 Protease | Macrocyclic α-ketoamide with P3 tert-leucine | Ki* | 6 nM | [2] |

| HCV Protease Inhibitor | HCV Replicon Assay | Macrocyclic α-ketoamide with P3 tert-leucine | IC50 | 130 nM | [2] |

| SARS-CoV-2 Mpro Inhibitor | SARS-CoV-2 3CLpro | Peptidomimetic nitrile (Compound 1a) | IC50 | 18.06 nM | [3] |

| SARS-CoV-2 Mpro Inhibitor | SARS-CoV-2 (in vitro) | Peptidomimetic nitrile (Compound 1a) | EC50 | 313.0 nM | [3] |

| SARS-CoV-2 Mpro Inhibitor | SARS-CoV-2 3CLpro | Peptidomimetic nitrile (Compound 2b) | IC50 | 22.42 nM | [3] |

| SARS-CoV-2 Mpro Inhibitor | SARS-CoV-2 (in vitro) | Peptidomimetic nitrile (Compound 2b) | EC50 | 170.2 nM | [3] |

Anticancer Activity of Tert-Leucine Derivatives

The application of tert-leucine derivatives extends to oncology, where they have been investigated as multi-target anticancer agents. Their mechanisms of action often involve the inhibition of enzymes crucial for tumor growth, invasion, and angiogenesis.

A novel series of leucine (B10760876) ureido derivatives containing a 1,2,3-triazole moiety have been identified as potent aminopeptidase (B13392206) N (APN/CD13) inhibitors. These compounds have demonstrated significant in vitro anti-proliferative, anti-metastatic, and anti-angiogenic activities.

Table 2: Anticancer Activity of Selected Tert-Leucine Derivatives

| Compound Class | Cell Line | Activity | Value | Reference |

| Thiobarbiturate-s-triazine hydrazones | Hepatocellular Carcinoma (HepG2) | IC50 | 3.8 ± 0.3 µg/mL | |

| Thiobarbiturate-s-triazine hydrazones | Colon Cancer (HCT-116) | IC50 | 1.9 ± 0.4 µg/mL | |

| Organoplatinum compound with triazole ring | Lung Carcinoma (A-549) | IC50 | 5.94 ± 0.58 µM | |

| Pyrazoline derivative | Pancreatic Adenocarcinoma (Capan-1) | IC50 | 1.4 µM | |

| Tryptanthrin derivative | Normal Human Liver (HL-7702) | IC50 | 45.21 ± 0.80 µM | |

| Di- and tri-substituted s-triazine | Breast Cancer (MCF-7) | IC50 | 0.1 ± 0.01 µM |

Note: The specific structures of the tert-leucine derivatives in this table are proprietary to the cited studies and are described therein.

Anti-inflammatory Activity of Tert-Leucine Derivatives

While direct evidence for the anti-inflammatory activity of a wide range of specific tert-leucine derivatives is an emerging area of research, studies on leucine and related peptidomimetics suggest a potential role in modulating inflammatory pathways. L-leucine itself has been shown to exhibit anti-inflammatory activity in various experimental models, with the proposed mechanism involving interference with prostaglandin (B15479496) synthesis and/or action.[4] Furthermore, a pilot study has suggested that leucine supplementation can promote a more anti-inflammatory cytokine pattern in humans.

The primary signaling pathways implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways is a key strategy for the development of anti-inflammatory drugs.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.

Figure 1: Generalized NF-κB signaling pathway and a potential point of inhibition.

The MAPK Signaling Pathway

The MAPK signaling pathways, including the JNK and p38 MAPK pathways, are also critical in the cellular response to stress and inflammation. Activation of these cascades leads to the phosphorylation and activation of transcription factors that regulate the expression of inflammatory mediators.

Synthetic Cannabinoid Receptor Agonists

Tert-leucine derivatives have been widely explored as synthetic cannabinoid receptor agonists (SCRAs). The tert-leucinamide moiety often confers high affinity and efficacy at both the CB1 and CB2 receptors. Structure-activity relationship (SAR) studies have shown that for a given core structure (e.g., indole, indazole), tert-leucinamide derivatives generally exhibit higher binding affinities and greater potencies compared to their valinamide (B3267577) or phenylalaninamide counterparts.

Table 3: Cannabinoid Receptor Binding Affinity and Functional Activity of Tert-Leucinamide Derivatives

| Compound | Core Structure | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |

| ADB-BUTINACA | Indazole | CB1 | 0.299 | 0.58 | |

| ADB-BUTINACA | Indazole | CB2 | 0.912 | 1.8 | |

| 5F-ADB | Indazole | CB1 | - | 0.45 | |

| 5F-ADB | Indazole | CB2 | - | 4.6 | |

| MDMB-FUBINACA | Indazole | CB1 | - | 1.9 | |

| MDMB-FUBINACA | Indazole | CB2 | - | 21 | |

| ADB-PICA | Indole | CB1 | 1.34 | - | |

| ADB-PICA | Indole | CB2 | 1.32 | - |

Note: '-' indicates data not reported in the specified source.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-tert-leucine: From Synthesis to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tert-leucine, a non-proteinogenic amino acid, has emerged as a critical chiral building block in the pharmaceutical industry. Its unique sterically hindered tert-butyl group plays a pivotal role in asymmetric synthesis and in defining the pharmacological properties of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structural and physicochemical properties of L-tert-leucine, detailed experimental protocols for its chemical and enzymatic synthesis, and its application in the synthesis of antiviral therapeutics. Quantitative data are presented in structured tables for ease of reference, and key processes are visualized using workflow diagrams to facilitate understanding.

Introduction

L-tert-leucine, systematically known as (2S)-2-amino-3,3-dimethylbutanoic acid, is an isomer of leucine (B10760876).[1] Unlike its proteinogenic counterparts, L-tert-leucine is not incorporated into proteins during ribosomal translation but has found significant utility as a chiral auxiliary and a key intermediate in the synthesis of numerous pharmaceuticals.[2] Its bulky and hydrophobic tert-butyl side chain is instrumental in directing stereoselective reactions and can enhance the metabolic stability and binding affinity of drug candidates.[2][3] This whitepaper delves into the core technical aspects of L-tert-leucine, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Structural and Physicochemical Properties

The structural integrity and physicochemical characteristics of L-tert-leucine are fundamental to its application in stereoselective synthesis and drug design.

Structural Formula

The structure of L-tert-leucine is characterized by a chiral center at the alpha-carbon, bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a sterically demanding tert-butyl group.

Physicochemical Data

A summary of the key physicochemical properties of L-tert-leucine is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3,3-dimethylbutanoic acid | [4][5] |

| Synonyms | (S)-2-Amino-3,3-dimethylbutyric acid, L-α-tert-Butylglycine | [4][6] |

| CAS Number | 20859-02-3 | [4][7] |

| Molecular Formula | C₆H₁₃NO₂ | [4][7] |

| Molecular Weight | 131.17 g/mol | [4] |

| Appearance | White to almost white powder | [8] |

| Melting Point | ≥300 °C | [4][6] |

| Optical Activity | [α]20/D −9.5° (c = 3 in H₂O) | [4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of L-tert-leucine. A summary of expected spectroscopic data is provided in Table 2.

| Spectroscopy | Data Description | Reference |

| ¹H NMR (D₂O) | Spectra are available from various sources. Key signals are expected for the tert-butyl protons and the alpha-proton. | [4][9][10] |

| ¹³C NMR (D₂O) | Spectra are available and will show distinct signals for the carboxyl carbon, alpha-carbon, quaternary carbon of the tert-butyl group, and the methyl carbons. | [4][5][11] |

| IR (KBr disc/ATR) | Infrared spectra are available and typically show characteristic absorptions for the amino and carboxyl functional groups. | [4][12][13] |

Synthesis of L-tert-leucine

Both chemical and enzymatic methods are employed for the synthesis of L-tert-leucine, with enzymatic routes often being favored for their high stereoselectivity and milder reaction conditions.[11][14]

Chemical Synthesis

One common chemical approach involves the dynamic kinetic resolution of a racemic precursor.

Experimental Protocol: Dynamic Kinetic Resolution for L-tert-leucine Synthesis [8]

-

Reaction Setup: In a suitable reactor, dissolve pentafluorophenyl-(dibenzylamino) ester and benzhydrol in an appropriate organic solvent.

-

Catalysis: Add a chiral PPY-type nitroxide catalyst and an inorganic base to the reaction mixture.

-

Resolution: Stir the mixture to allow the dynamic kinetic resolution to proceed, yielding the chiral dibenzyl amino acid ester product.

-

Hydrogenation: Following the resolution, subject the product to catalytic hydrogenation using palladium on carbon (Pd/C) to remove the benzyl (B1604629) groups.

-

Isolation: After debenzylation, isolate and purify the L-tert-leucine product.

Enzymatic Synthesis

The enzymatic synthesis of L-tert-leucine is a highly efficient and stereoselective method, commonly utilizing leucine dehydrogenase (LeuDH).[15][16][17] This process often incorporates a coenzyme regeneration system, for instance, using formate (B1220265) dehydrogenase (FDH), to recycle the required NADH.[1][18]

Experimental Protocol: Enzymatic Synthesis of L-tert-leucine using LeuDH and FDH [14][16][19]

-

Reaction Mixture Preparation: In a temperature-controlled reactor, prepare an aqueous buffer solution (e.g., ammonium (B1175870) chloride/ammonia buffer, pH 8.5-9.5).

-

Addition of Reactants: Add trimethylpyruvate (the keto-acid precursor), sodium formate (for coenzyme regeneration), and NAD⁺ to the buffer.

-

Enzyme Addition: Introduce whole cells of a recombinant E. coli strain co-expressing leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) as the biocatalyst.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation. Monitor and adjust the pH as needed.

-

Monitoring: Periodically take samples to monitor the conversion of trimethylpyruvate to L-tert-leucine using a suitable analytical method such as HPLC.

-

Product Isolation: Upon completion of the reaction, terminate the process (e.g., by heat treatment). Remove the biocatalyst by centrifugation.

-

Purification: Adjust the pH of the supernatant to the isoelectric point of L-tert-leucine to facilitate crystallization. Collect the crystals and dry them to obtain the final product.

Application in Drug Development: Synthesis of Atazanavir (B138)

L-tert-leucine is a crucial component in the synthesis of several antiviral drugs, including the HIV protease inhibitor Atazanavir.[2][20] In this synthesis, a derivative of L-tert-leucine, N-(methoxycarbonyl)-L-tert-leucine, is used as a key building block.[7]

Experimental Workflow: Key Steps in Atazanavir Synthesis Involving L-tert-leucine Derivative [7][21]

-

Coupling Reaction: An epoxide intermediate is reacted with a hydrazine (B178648) derivative in a ring-opening reaction to form a diamino alcohol.

-

Acylation: The resulting diamino alcohol is then coupled with N-(methoxycarbonyl)-L-tert-leucine to form a key intermediate of the Atazanavir core structure.

-

Further Steps: Subsequent reaction steps, including deprotection and reaction with methoxycarbonyl chloride, lead to the final Atazanavir molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bmse000920 L-Leucine at BMRB [bmrb.io]

- 4. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. bmse000042 L-Leucine at BMRB [bmrb.io]

- 7. benchchem.com [benchchem.com]

- 8. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine - Google Patents [patents.google.com]

- 9. L-tert-Leucine(20859-02-3) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. L-tert-Leucine(20859-02-3) 13C NMR spectrum [chemicalbook.com]

- 12. L-tert-Leucine(20859-02-3) IR2 [m.chemicalbook.com]

- 13. L-tert-Leucine(20859-02-3) IR Spectrum [m.chemicalbook.com]

- 14. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 15. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. syrris.com [syrris.com]

- 21. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

The Physicochemical Profile of Tert-Leucine: A Technical Guide to its Melting Point and Solubility

For Immediate Release

This technical guide provides an in-depth analysis of the melting point and solubility of tert-leucine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. This document collates critical data, outlines detailed experimental methodologies, and presents logical workflows pertinent to its application in asymmetric synthesis.

Core Physicochemical Properties of Tert-Leucine

Tert-leucine, also known as 3-methylvaline, is a chiral amino acid increasingly utilized as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its bulky and sterically demanding tert-butyl group imparts unique conformational constraints, making it a valuable tool in asymmetric synthesis.

Melting Point

The melting point of tert-leucine is consistently reported to be high, reflecting its stable crystalline structure. For both the L- and DL-racemic forms, the melting point is typically observed at or above 300 °C, often accompanied by decomposition or sublimation under atmospheric pressure.

Table 1: Melting Point of Tert-Leucine

| Form | Melting Point (°C) | Notes |

| L-tert-Leucine | ≥300 | Literature value; may decompose. |

| DL-tert-Leucine | >300 | Literature value. |

Solubility Profile

Tert-leucine is a non-polar, hydrophobic amino acid, which dictates its solubility characteristics.[1] While it is soluble in aqueous solutions, its solubility is less than that of more polar amino acids.[1] The solubility is influenced by the specific form (L- or DL-), the solvent, temperature, and pH.

Table 2: Solubility of Tert-Leucine

| Form | Solvent | Solubility | Temperature (°C) |

| L-tert-Leucine | Water | 125.5 g/L | 20 |

| DL-tert-Leucine | Water | 0.1 g/mL (100 g/L) | Not Specified |

| L-tert-Leucine | 1 M Hydrochloric Acid | 50 mg/mL | Not Specified |

| L-tert-Leucine | Ethanol | Slightly soluble | Not Specified |

| L-tert-Leucine | Ether | Insoluble | Not Specified |

| L-Leucine (for comparison) | Water | Sparingly soluble | Not Specified |

| L-Leucine (for comparison) | Formic Acid | Freely soluble | Not Specified |

| L-Leucine (for comparison) | Ethanol (95%) | Practically insoluble | Not Specified |

Experimental Protocols

Accurate determination of the melting point and solubility is crucial for the successful application of tert-leucine in research and development. The following sections detail standardized experimental methodologies.

Melting Point Determination: Capillary Method

The capillary method is the standard technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A pure substance will have a sharp melting point range (typically 0.5-1 °C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Calibrated thermometer

Procedure:

-

Sample Preparation: A small amount of dry tert-leucine is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, forming a compact column of 2-3 mm in height.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Vials with screw caps

-

Analytical balance

-

Centrifuge or filtration system (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: An excess amount of tert-leucine is added to a known volume of the desired solvent in a vial.

-

Equilibration: The vial is sealed and placed in a shaker at a constant temperature (e.g., 20 °C). The mixture is agitated for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and clarified by centrifugation or filtration to remove all undissolved particles.

-